molecular formula C13H17NO3 B8782401 (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B8782401
M. Wt: 235.28 g/mol
InChI Key: SUPCYQIUOSDKPA-UHFFFAOYSA-N
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Description

3-Dimethylamino-3’,4’-dimethoxyacrylophenone is an organic compound that belongs to the class of acrylophenones It is characterized by the presence of a dimethylamino group and two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-3’,4’-dimethoxyacrylophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acrylophenones with various functional groups.

Scientific Research Applications

3-Dimethylamino-3’,4’-dimethoxyacrylophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylophenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminoacrolein: Shares the dimethylamino group but differs in the presence of an aldehyde group instead of the acrylophenone moiety.

    N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar dimethylamino group but is part of the methacrylamide family.

Uniqueness

The presence of both dimethylamino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3

InChI Key

SUPCYQIUOSDKPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50.0 g. of 3',4'-dimethoxyacetophenone and 50 ml. of dimethylformamide dimethylacetal is refluxed for 16 hours. On cooling the desired compound crystallizes from solution. Hexane is added and the material is recovered by filtration, m.p. 124°-125° C.
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Synthesis routes and methods II

Procedure details

A mixture of 3,4-dimethoxy acetophenone 11 (5 g, 27.47 mmol) and DMF-DMA (3.9 g, 111.1 mmol) in DMF (10 mL) was heated to 150° C. under an atmosphere of N2. After stirring for 35 h 150° C., the reaction mixture was concentrated in vacuo. The resulting residue was triturated with diethylether and dried under high vacuum to afford compound 12 (5.0 g, 77%) as a yellow solid. TLC Rf=0.5 (CHCl3-MeOH, 9:1); 1H NMR (CDCl3) δ 7.8 (d, J=12.2 Hz, 1H), 7.56-7.51 (m, 3H), 6.86 (d, J=8.1 Hz, 1H), 5.71 (d, J=12.2 Hz, 1H), 3.95 (s, 3H), 3.92 (s, 3H), 3.03 (br, 6H); MS (ES) m/z 236 (M+H+).
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10 mL
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Yield
77%

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